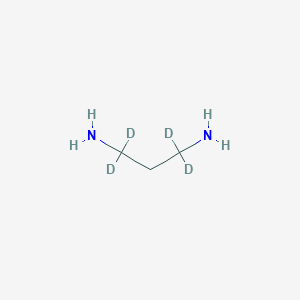
N,N'-Bis(1-ethyl-3-(p-methoxyphenyl)propyl)ethylenediamine dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)pentan-3-yl-[2-[1-(4-methoxyphenyl)pentan-3-ylazaniumyl]ethyl]azanium dibromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dibromide salt form, which contributes to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)pentan-3-yl-[2-[1-(4-methoxyphenyl)pentan-3-ylazaniumyl]ethyl]azanium dibromide typically involves multiple steps. The initial step often includes the formation of the 1-(4-methoxyphenyl)pentan-3-yl intermediate through a Friedel-Crafts alkylation reaction. This intermediate is then reacted with ethylenediamine to form the desired azanium compound. The final step involves the addition of hydrobromic acid to yield the dibromide salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-methoxyphenyl)pentan-3-yl-[2-[1-(4-methoxyphenyl)pentan-3-ylazaniumyl]ethyl]azanium dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ions can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of iodide or other substituted derivatives.
Applications De Recherche Scientifique
1-(4-methoxyphenyl)pentan-3-yl-[2-[1-(4-methoxyphenyl)pentan-3-ylazaniumyl]ethyl]azanium dibromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(4-methoxyphenyl)pentan-3-yl-[2-[1-(4-methoxyphenyl)pentan-3-ylazaniumyl]ethyl]azanium dibromide involves its interaction with specific molecular targets. The compound’s azanium groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-methoxyphenyl)pentan-3-yl hydrogen sulfate: Similar structure but different functional group.
3,4,5-trihydroxy-6-{[1-(4-methoxyphenyl)pentan-3-yl]oxy}oxane-2-carboxylic acid: Contains additional hydroxyl groups and a carboxylic acid moiety
Uniqueness
1-(4-methoxyphenyl)pentan-3-yl-[2-[1-(4-methoxyphenyl)pentan-3-ylazaniumyl]ethyl]azanium dibromide is unique due to its dibromide salt form, which enhances its stability and reactivity compared to similar compounds. This uniqueness makes it valuable in specific chemical and biological applications .
Propriétés
Numéro CAS |
101418-43-3 |
|---|---|
Formule moléculaire |
C26H42Br2N2O2 |
Poids moléculaire |
574.4 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)pentan-3-yl-[2-[1-(4-methoxyphenyl)pentan-3-ylazaniumyl]ethyl]azanium;dibromide |
InChI |
InChI=1S/C26H40N2O2.2BrH/c1-5-23(13-7-21-9-15-25(29-3)16-10-21)27-19-20-28-24(6-2)14-8-22-11-17-26(30-4)18-12-22;;/h9-12,15-18,23-24,27-28H,5-8,13-14,19-20H2,1-4H3;2*1H |
Clé InChI |
KFFBMNRJPKYIQV-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCC1=CC=C(C=C1)OC)[NH2+]CC[NH2+]C(CC)CCC2=CC=C(C=C2)OC.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile](/img/structure/B13744123.png)


![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2,2-dichloroacetyl)oxime]](/img/structure/B13744145.png)
![Butan-2-one O,O'-[(2-methoxyethoxy)methylsilanediyl]dioxime](/img/structure/B13744163.png)

